1-(2,4-Dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a synthetic organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is characterized by a complex polycyclic structure that includes a pyridine ring and a dichlorophenyl group, along with a tetrahydropyrimidotriazine core. Its unique structure contributes to its potential applications in medicinal chemistry and pharmacology.
The compound's molecular formula is with a molecular weight of approximately 416.3 g/mol. The IUPAC name provides insight into its structural features and substituents.
The synthesis of 1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves several multi-step organic reactions:
The molecular structure of 1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.3 g/mol |
| IUPAC Name | 1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
| InChI | InChI=1S/C20H19Cl2N5O/c1-13-14(2)24-20-26(18-6-5-16(21)8-17(18)22)11-25(12-27(20)19(13)28)10-15-4-3-7-23-9-15/h3-9H,10-12H2,1-2H3 |
| InChI Key | GRYATZOWTVOMSG-UHFFFAOYSA-N |
This structural data highlights the compound's complexity and functional groups that may influence its reactivity and biological activity.
The compound can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications in medicinal chemistry.
Chemical properties include reactivity towards electrophiles and nucleophiles due to functional groups present in its structure.
The potential applications of 1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one primarily lie within medicinal chemistry:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2